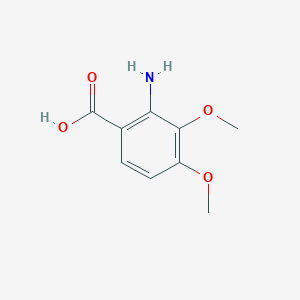

2-Amino-3,4-dimethoxybenzoic acid

Übersicht

Beschreibung

2-Amino-3,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Amino-3,4-dimethoxybenzoic acid is 1S/C9H11NO4/c1-13-6-4-3-5 (9 (11)12)7 (10)8 (6)14-2/h3-4H,10H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis

2-Amino-3,4-dimethoxybenzoic acid is a solid substance . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

2-Amino-3,4-dimethoxybenzoic acid is an important raw material and intermediate used in organic synthesis . It is particularly used in the pharmaceutical industry, especially for the production of antipyretic analgesics and antirheumatism drugs .

Agrochemicals

This compound also finds its use in the agrochemical industry . While the specific applications in this field are not mentioned, it’s likely used in the synthesis of various agrochemical products.

Dyestuff

2-Amino-3,4-dimethoxybenzoic acid is used in the dyestuff industry . It could be used as a precursor or intermediate in the synthesis of various dyes.

Antibiotics Production

3,4-Dimethoxybenzoic acid, a closely related compound, plays an important role in producing antibiotics . Given the structural similarity, it’s plausible that 2-Amino-3,4-dimethoxybenzoic acid could also be used in similar applications.

Medical Research

Veratric acid, also known as 3,4-dimethoxybenzoic acid, has been found to have apoptotic and antiproliferative effects against triple negative breast cancer cells . Given the structural similarity, 2-Amino-3,4-dimethoxybenzoic acid might also have similar potential in medical research.

Plant Metabolite

Veratric acid is a plant metabolite found in species such as Hypericum laricifolium, Artemisia sacrorum, and Zeyheria montana . This suggests that 2-Amino-3,4-dimethoxybenzoic acid, being structurally similar, could also be involved in plant metabolism and could have potential applications in botany and plant physiology.

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers .

Mode of Action

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It is known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction .

Action Environment

It is known that the compound is stable and readily prepared, making it environmentally benign .

Eigenschaften

IUPAC Name |

2-amino-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQDNCAFEFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

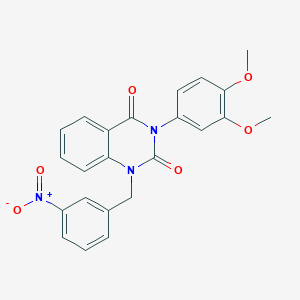

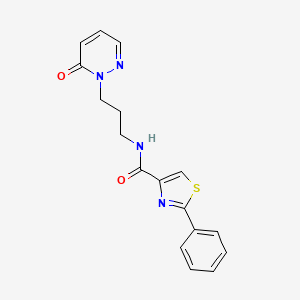

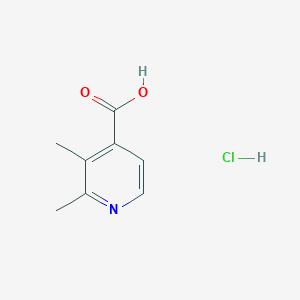

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2403276.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2403278.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)

![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)

![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)